molecular formula C14H13NO B099420 2-phenyl-2,4-dihydro-1H-3,1-benzoxazine CAS No. 82085-86-7

2-phenyl-2,4-dihydro-1H-3,1-benzoxazine

Cat. No. B099420
CAS RN: 82085-86-7
M. Wt: 211.26 g/mol
InChI Key: ARYGBNYQWOFYJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-2,4-dihydro-1H-3,1-benzoxazine is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a heterocyclic compound that contains an oxygen atom and a nitrogen atom in its ring structure. This compound has been found to exhibit a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. In

Scientific Research Applications

2-phenyl-2,4-dihydro-1H-3,1-benzoxazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

Mechanism Of Action

The mechanism of action of 2-phenyl-2,4-dihydro-1H-3,1-benzoxazine is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways in cells. For example, it has been found to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are important mediators of inflammation. It has also been found to induce apoptosis in cancer cells by activating various pro-apoptotic signaling pathways.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-phenyl-2,4-dihydro-1H-3,1-benzoxazine are varied and depend on the specific biological system being studied. In general, this compound has been found to exhibit antitumor, antimicrobial, and anti-inflammatory effects. It has also been found to exhibit antioxidant activity and to modulate the immune system.

Advantages And Limitations For Lab Experiments

One advantage of using 2-phenyl-2,4-dihydro-1H-3,1-benzoxazine in lab experiments is its wide range of biological activities. This compound has been found to exhibit antitumor, antimicrobial, and anti-inflammatory properties, making it a useful tool for studying various biological systems. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound in the lab.

Future Directions

There are several future directions for research on 2-phenyl-2,4-dihydro-1H-3,1-benzoxazine. One area of research could focus on the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research could focus on the development of new applications for this compound, such as its use as a fluorescent probe for the detection of metal ions in biological systems. Finally, further studies could be conducted to better understand the mechanism of action of this compound and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-phenyl-2,4-dihydro-1H-3,1-benzoxazine can be achieved through several different methods. One common method involves the reaction of 2-aminophenol with benzaldehyde in the presence of a suitable acid catalyst. This reaction leads to the formation of an intermediate Schiff base, which is then cyclized to form the final product. Another method involves the reaction of o-phenylenediamine with salicylaldehyde in the presence of a suitable acid catalyst. This reaction also leads to the formation of an intermediate Schiff base, which is then cyclized to form the final product.

properties

CAS RN

82085-86-7

Product Name

2-phenyl-2,4-dihydro-1H-3,1-benzoxazine

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

2-phenyl-2,4-dihydro-1H-3,1-benzoxazine

InChI

InChI=1S/C14H13NO/c1-2-6-11(7-3-1)14-15-13-9-5-4-8-12(13)10-16-14/h1-9,14-15H,10H2

InChI Key

ARYGBNYQWOFYJY-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2NC(O1)C3=CC=CC=C3

Canonical SMILES

C1C2=CC=CC=C2NC(O1)C3=CC=CC=C3

Origin of Product

United States

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